molecular formula C44H76NO8P B1263574 PC(14:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

PC(14:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Cat. No. B1263574
M. Wt: 778 g/mol
InChI Key: HAIPHKFLSXSDAN-BLOCXYQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tetradecanoyl-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:6 in which the acyl groups at positions 1 and 2 tetradecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It is a phosphatidylcholine 36:6 and a tetradecanoate ester. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.

Scientific Research Applications

Untargeted Metabolomics Profiles in Lung Carcinoma Development

A study utilized untargeted metabolomic methods to detect metabolic alterations in the plasma of mice with lung carcinoma. PC(14:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as one of the dysregulated metabolites. The metabolic changes were associated with glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid metabolism, suggesting the potential of these metabolites as diagnostic biomarkers for lung carcinoma (Wu, Chen, Li, & Liu, 2018).

Therapeutic Mechanisms in Traditional Chinese Medicine

Intervention Effect of Qi-Yu-San-Long Decoction on Lung Carcinoma

Research investigating the therapeutic effects of Qi-Yu-San-Long Decoction on lung carcinoma identified PC(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as a down-regulated metabolite. The study highlighted the involvement of glycerophospholipid metabolism, sphingolipid metabolism, steroid hormone biosynthesis, fatty acid degradation, and arachidonic acid metabolism, providing insights into the antitumor effects of the decoction (Wu et al., 2018).

Lipid Mediators and Inflammatory Resolution

Biosynthesis of Specialized Pro-resolving Mediators (SPMs)

A study on the biosynthesis of specialized pro-resolving mediators (SPMs) found that the oxylipins 7S,14S-diHDHA and RvD5, believed to function in inflammation resolution, are biosynthesized through sequential oxidations of DHA by lipoxygenase enzymes. This process involves PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)) and emphasizes the significance of lipid mediators in controlling inflammation and promoting its resolution (Perry et al., 2020).

Anti-inflammatory and Proresolving Actions of Maresins

Maresins as Macrophage Mediators

Research identified a new pathway for the biosynthesis of maresins from docosahexaenoic acid (DHA) by macrophages, involving the conversion of substrates to novel dihydroxy-containing products. These products, including PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)), exhibit potent anti-inflammatory and proresolving activities, suggesting a crucial role in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).

properties

Product Name

PC(14:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))

Molecular Formula

C44H76NO8P

Molecular Weight

778 g/mol

IUPAC Name

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-17-15-13-11-9-7-2/h8,10,14,16,19-20,22-23,25,27,31,33,42H,6-7,9,11-13,15,17-18,21,24,26,28-30,32,34-41H2,1-5H3/b10-8-,16-14-,20-19-,23-22-,27-25-,33-31-/t42-/m1/s1

InChI Key

HAIPHKFLSXSDAN-BLOCXYQCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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